2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid
Description
2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid is a heterocyclic compound featuring a pyrrolidinone ring (a five-membered lactam) conjugated with a phenylacetic acid backbone. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol . The compound is synthesized via acid-catalyzed reactions, such as the interaction of 2-(2-oxopyrrolidin-1-yl)-acetamide with anhydrides .
Its structural features, including the electron-deficient pyrrolidinone ring and carboxylic acid group, enable hydrogen bonding and hydrophobic interactions with biological targets.
Properties
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-10-7-4-8-13(10)11(12(15)16)9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZXSMOLJOXBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid can be achieved through several methods. One common approach involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts, followed by thermal cyclization to form the pyrrolidinone ring . Another method includes the alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide in the presence of potassium phosphate monohydrate, followed by cyclization .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of biocatalysts, such as enantioselective lipases, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinone ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme catalysis and metabolic pathways.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of enzymes involved in metabolic pathways. The pyrrolidinone ring structure allows it to bind to active sites of enzymes, modulating their activity .
Comparison with Similar Compounds
2-(2-Oxopiperidin-1-yl)-2-phenylacetic Acid
2-(2-Oxopiperazin-1-yl)acetic Acid
- Molecular Formula : C₆H₁₀N₂O₃
- Key Difference: Contains a piperazine ring instead of pyrrolidinone.
Derivatives with Ester or Amide Modifications
Ethyl 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetate
2-[4-[2-(Dimethylamino)-2-oxo-1,1-diphenylethyl]phenyl]-2-phenylacetic Acid
- Molecular Formula : C₂₅H₂₄N₂O₃
- Key Difference: Incorporates a dimethylamino group and diphenylethyl moiety.
- Impact : Exhibits 53.35% abundance in chloroform fractions and superior binding affinity compared to furosemide in hypertension-related targets .
Compounds with Fused or Sulfur-Containing Rings
2-(7-Oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2-phenylacetic Acid
2-[2-Oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic Acid
- Molecular Formula: C₁₂H₁₂NO₄S₂
- Key Difference : Thiophene and sulfanyl groups introduced.
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| 2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid | C₁₃H₁₅NO₃ | 233.26 | Pyrrolidinone + phenylacetic acid |
| 2-(2-Oxopiperidin-1-yl)-2-phenylacetic acid | C₁₃H₁₅NO₃ | 233.26 | Piperidinone ring |
| Ethyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate | C₁₄H₁₇NO₃ | 247.28 | Ethyl ester substitution |
| 2-[4-(Dimethylamino-diphenylethyl)phenyl]-2-phenylacetic acid | C₂₅H₂₄N₂O₃ | 400.47 | Bulky diphenylethyl group |
Table 2: Pharmacological Profiles
Biological Activity
2-(2-Oxopyrrolidin-1-yl)-2-phenylacetic acid (often abbreviated as OPA) is a carboxylic acid derivative characterized by the presence of a pyrrolidinone ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of SARS-CoV-2 helicase, indicating its relevance in antiviral drug development. This article delves into the biological activity of OPA, supported by data tables and case studies.
Molecular Formula: C12H13N1O3
Molar Mass: 219.24 g/mol
Structural Features: The compound features a chiral center, with the (R)-enantiomer being specifically noted for its promising biological activity.
OPA's mechanism of action is primarily linked to its ability to inhibit viral helicases, which are essential for viral replication. By interfering with the function of these enzymes, OPA may reduce viral load and enhance therapeutic outcomes in viral infections, particularly COVID-19.
Biological Activity
Research has indicated several biological activities associated with OPA:
- Antiviral Activity: OPA has been investigated for its inhibitory effects on SARS-CoV-2 helicase, suggesting potential use in treating COVID-19.
- Neuroprotective Effects: Preliminary studies indicate that OPA may have neuroprotective properties, potentially beneficial in treating central nervous system disorders .
- Anti-inflammatory Properties: The compound may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.
Table 1: Summary of Biological Activities
| Activity Type | Observation | Reference |
|---|---|---|
| Antiviral | Inhibition of SARS-CoV-2 helicase | |
| Neuroprotective | Potential benefits in CNS disorders | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
Case Study: Antiviral Efficacy
In a controlled laboratory setting, OPA demonstrated significant antiviral activity against SARS-CoV-2. The study utilized cell cultures infected with the virus and treated with varying concentrations of OPA. Results indicated a dose-dependent reduction in viral replication, with the (R)-enantiomer exhibiting superior efficacy compared to the racemic mixture.
Case Study: Neuroprotective Effects
A study exploring the neuroprotective effects of OPA involved animal models subjected to neurotoxic agents. Treatment with OPA resulted in reduced neuronal damage and improved cognitive function compared to control groups. These findings suggest potential applications in treating neurodegenerative diseases .
Synthesis and Chemical Reactions
The synthesis of OPA typically involves multi-step organic reactions that require careful control of conditions such as temperature and pH. Key reactions include:
- Amide Formation: Reacting with amines to form amides that may enhance biological activity.
- Carboxylic Acid Reactions: Engaging in typical reactions associated with carboxylic acids, including esterification and acylation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
